molecular formula C22H21N3OS B3295648 3-allyl-2-((2,5-dimethylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888450-69-9

3-allyl-2-((2,5-dimethylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B3295648
CAS RN: 888450-69-9
M. Wt: 375.5 g/mol
InChI Key: XDGLFNKOFXZOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-((2,5-dimethylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrimidoindole derivatives, which have been found to exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

Anti-Inflammatory Properties

Thiophene derivatives have been reported to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of conditions characterized by inflammation.

Antipsychotic Effects

Thiophene derivatives have also been found to have antipsychotic effects . This could mean that our compound might be useful in the treatment of psychiatric disorders.

Anti-Arrhythmic Activity

Thiophene derivatives can exhibit anti-arrhythmic activity . This suggests a potential application of our compound in the treatment of irregular heartbeats.

Antifungal and Antimicrobial Properties

Both thiophene and indole derivatives have been reported to possess antifungal and antimicrobial properties . This indicates that our compound could be used in the development of new antimicrobial and antifungal agents.

Antioxidant Activity

Thiophene derivatives can exhibit antioxidant activity . This suggests that our compound might have potential applications in conditions where oxidative stress plays a role.

Anti-Cancer Properties

Both thiophene and indole derivatives have been reported to possess anti-cancer properties . This suggests that our compound could potentially be used in cancer treatment.

Kinase Inhibiting Activity

Thiophene derivatives have been found to inhibit kinases , which are enzymes that play key roles in cellular processes. This suggests a potential application of our compound in the treatment of diseases related to abnormal kinase activity.

Anti-Anxiety Effects

Thiophene derivatives have also been found to have anti-anxiety effects . This could mean that our compound might be useful in the treatment of anxiety disorders.

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-4-11-25-21(26)20-19(17-7-5-6-8-18(17)23-20)24-22(25)27-13-16-12-14(2)9-10-15(16)3/h4-10,12,23H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGLFNKOFXZOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-2-((2,5-dimethylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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